molecular formula C22H21N5O3 B2939177 2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide CAS No. 895022-65-8

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide

Cat. No. B2939177
CAS RN: 895022-65-8
M. Wt: 403.442
InChI Key: MLCGDXFXSMHPAI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . It’s part of a new set of small molecules that have been synthesized as potential CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a key feature of the compound and contributes to its potential as a CDK2 inhibitor .

Mechanism of Action

As a potential CDK2 inhibitor, this compound could play a role in cancer treatment by selectively targeting tumor cells . CDK2 inhibitors can alter cell cycle progression and induce apoptosis within cells .

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor . Given its promising cytotoxic activities against certain cell lines, it could be a candidate for further development in cancer treatment .

properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-7-6-9-18(15(14)2)27-21-16(11-24-27)22(29)26(13-23-21)12-20(28)25-17-8-4-5-10-19(17)30-3/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCGDXFXSMHPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide

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